4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol
Overview
Description
This compound is also known as Hydroxychloroquine Sulfate, a salt of hydroxychloroquine (HCQ, Plaquenil), a 4-aminoquinoline based antiviral drug .
Synthesis Analysis
A number of novel 7-chloro-4-aminoquinoline derivatives have been efficiently synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates were treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been synthesized via the condensation of 4,7-dichloroquinoline and 4,7-dichloroquinoline N omega-oxide with appropriately substituted 4-amino-2- .Physical And Chemical Properties Analysis
The molecular weight of the compound is 264.75 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 264.1029409 g/mol . The topological polar surface area of the compound is 45.2 Ų .Scientific Research Applications
Antimicrobial Activity
This compound is a derivative of 7-chloro-4-aminoquinoline, which has been found to have significant antimicrobial activity . The most active ones displayed MIC values in the range of 1.5 to 12.5 µg/mL . However, they displayed no antifungal activity .
Anti-virulence
4-Aminoquinoline nucleus (4-AQ), a component of this compound, is used in designing bioactive compounds displaying anti-virulence .
Antimalarial
The 4-AQ is also used in the design of antimalarial drugs .
Anti-leishmanial
The 4-AQ has been found to have anti-leishmanial properties .
Anti-platelet Aggregation
The 4-AQ is used in the design of drugs with anti-platelet aggregation properties .
Anti-viral
The 4-AQ is used in the design of antiviral drugs .
Anti-inflammatory and Immune-modulatory
The 4-AQ is used in the design of drugs with anti-inflammatory and immune-modulatory properties .
Anticancer
The 4-AQ is used in the design of anticancer drugs .
Anti-Mycobacterial
This compound has been evaluated for its anti-Mycobacterial activity . Some of the derivatives showed MIC values between 7.3 and 142 µM .
Pharmaceutical Primary Standard
This compound can be used as a pharmaceutical primary standard for the determination of the analyte in pharmaceutical formulations, and biological samples by various analytical techniques .
Mechanism of Action
Target of Action
The primary targets of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol are the Toll-like receptors TLR7 and TLR9 . These receptors play a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating immune responses .
Biochemical Pathways
The interaction of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol with TLR7 and TLR9 affects the downstream signaling pathways associated with these receptors. This can lead to changes in the expression of various genes involved in immune responses, potentially altering the body’s defense mechanisms .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body
Result of Action
The molecular and cellular effects of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol’s action are largely dependent on its interaction with TLR7 and TLR9. By modulating the activity of these receptors, the compound can influence immune responses, potentially leading to altered defense mechanisms against pathogens .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol. For instance, factors such as pH and temperature could affect the compound’s stability and its interaction with target receptors. Additionally, the presence of other molecules in the body could influence the compound’s bioavailability and its overall effect .
properties
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]pentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-10(3-2-8-18)17-13-6-7-16-14-9-11(15)4-5-12(13)14/h4-7,9-10,18H,2-3,8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUKCXDUDOUBKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)NC1=C2C=CC(=CC2=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328190 | |
Record name | GNF-Pf-1978 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol | |
CAS RN |
10500-64-8 | |
Record name | 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10500-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-((7-Chloro-4-quinolinyl)amino)-1-pentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010500648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GNF-Pf-1978 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-((7-CHLORO-4-QUINOLINYL)AMINO)-1-PENTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJE6FV8MPA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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